molecular formula C8H7BrFNS B13563083 2-(2-Bromo-4-fluorophenyl)ethanethioamide

2-(2-Bromo-4-fluorophenyl)ethanethioamide

Cat. No.: B13563083
M. Wt: 248.12 g/mol
InChI Key: OSMKGEJCBJGHBO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS and a molecular weight of 248.12 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethanethioamide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)ethanethioamide typically involves the reaction of 2-bromo-4-fluoroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)ethanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)ethanethioamide
  • 2-(2-Bromo-4-methylphenyl)ethanethioamide
  • 2-(2-Bromo-4-nitrophenyl)ethanethioamide

Comparison

2-(2-Bromo-4-fluorophenyl)ethanethioamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds with different substituents (e.g., chlorine, methyl, nitro), this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C8H7BrFNS

Molecular Weight

248.12 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)

InChI Key

OSMKGEJCBJGHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=S)N

Origin of Product

United States

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